Cas no 2171771-29-0 (1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol)

1-(2-Amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol is a structurally complex organic compound featuring both amino and trifluoromethyl functional groups, which contribute to its potential utility in pharmaceutical and agrochemical applications. The presence of a cyclohexanol core enhances stereochemical versatility, while the trifluoromethyl group imparts metabolic stability and lipophilicity. The amino and methoxy substituents further expand its reactivity profile, making it a valuable intermediate in synthetic chemistry. This compound’s balanced polarity and functional group diversity suggest suitability for drug discovery, particularly in the development of bioactive molecules with improved pharmacokinetic properties. Its synthesis requires precise control to maintain stereochemical integrity.
1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol structure
2171771-29-0 structure
Product Name:1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol
CAS No:2171771-29-0
MF:C11H20F3NO2
MW:255.277214050293
CID:6200114
PubChem ID:165734765
Update Time:2025-05-19

1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol
    • EN300-1643824
    • 2171771-29-0
    • Inchi: 1S/C11H20F3NO2/c1-9(15,7-17-2)10(16)5-3-4-8(6-10)11(12,13)14/h8,16H,3-7,15H2,1-2H3
    • InChI Key: AYKUFGYVPOIZTC-UHFFFAOYSA-N
    • SMILES: FC(C1CCCC(C(C)(COC)N)(C1)O)(F)F

Computed Properties

  • Exact Mass: 255.14461337g/mol
  • Monoisotopic Mass: 255.14461337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.5Ų

1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

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Additional information on 1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol

1-(2-Amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol: A Comprehensive Overview

The compound 1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol, identified by the CAS number 2171771-29-0, is a complex organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of enzymatic reactions and its potential as a building block for constructing bioactive molecules.

The molecular structure of this compound is characterized by a cyclohexane ring substituted with a trifluoromethyl group and a 2-amino-1-methoxypropan-2-yl group. The trifluoromethyl group introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions. On the other hand, the 2-amino-1-methoxypropan-2-yl group contributes to the molecule's ability to form hydrogen bonds, making it suitable for applications in medicinal chemistry where bioavailability and solubility are critical factors.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a combination of nucleophilic substitution, ring-opening reactions, and catalytic hydrogenation to achieve high yields and purity levels. These methods have been optimized to minimize environmental impact, aligning with current trends toward sustainable chemical synthesis.

In terms of applications, this compound has shown promise in the field of pharmacology. Its ability to act as a chiral auxiliary has been exploited in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Additionally, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug discovery programs targeting metabolic disorders.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches have significantly accelerated the drug discovery process by enabling virtual screening and rational design strategies.

Moreover, this compound has been investigated for its role in materials science. Its unique combination of hydrophilic and hydrophobic groups makes it a versatile candidate for designing amphiphilic materials, which are essential for applications such as drug delivery systems and nanotechnology. Recent research has explored its use as a stabilizing agent in emulsions and as a component in self-assembling nanostructures.

In conclusion, 1-(2-amino-1-methoxypropan-2-yl)-3-(trifluoromethyl)cyclohexan-1-ol represents a multifaceted compound with diverse applications across various scientific disciplines. Its structural features, combined with recent advancements in synthetic methods and computational tools, position it as a valuable asset in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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